Ethanol, 2-[(4-methylphenyl)sulfinyl]-
Description
Structural Significance of the Sulfinyl Moiety as a Stereogenic Center
The unique structural characteristic of the sulfinyl group is the foundation of its role in stereochemistry. The sulfur atom in a sulfoxide (B87167) is a stereogenic center when the two organic substituents attached to it are different. nih.govillinois.edu This chirality arises from the tetrahedral geometry around the sulfur atom, which includes a lone pair of electrons, a double-bonded oxygen atom, and two different carbon groups. nih.govacs.org
Key features of the sulfinyl stereocenter include:
Tetrahedral Geometry : The sulfur atom, with its lone pair of electrons, acts as a fourth substituent, creating a chiral, non-planar center. acs.org
Configurational Stability : Unlike many other chiral centers, sulfoxides are remarkably stable against racemization. This process typically requires harsh conditions, such as temperatures exceeding 200°C or photochemical irradiation, to induce the breaking of the carbon-sulfur bond. illinois.edu
High Asymmetric Induction : The steric and electronic differences between the substituents on the sulfur atom, ranging from a lone pair to bulky alkyl or aryl groups, allow for excellent facial differentiation. This property makes the sulfinyl group a highly effective chiral auxiliary for transferring chirality in chemical reactions. nih.govillinois.edu
The Role of Alcohols in Organic Synthesis and Their Combination with Chiral Sulfinyl Groups
Alcohols are fundamental and versatile functional groups in organic synthesis. When combined with chiral sulfinyl moieties, they play a crucial role in the creation of enantiomerically pure compounds.
Diastereoselective Synthesis : Chiral alcohols are instrumental in the diastereoselective preparation of sulfinates, which are key intermediates for other chiral sulfinyl derivatives. acs.org A classic example is the use of naturally derived chiral alcohols like menthol (B31143) in the Andersen synthesis, which allows for the separation of diastereomeric sulfinates by crystallization. illinois.eduacs.org
Nucleophilic Substitution : The separated diastereomeric sulfinates can then undergo nucleophilic substitution with organometallic reagents, such as Grignard reagents. This reaction typically proceeds with a clean inversion of configuration at the sulfur center, yielding enantiomerically pure sulfoxides. illinois.edu
Directing Groups : In molecules that contain both a sulfinyl group and a hydroxyl group (chiral sulfinyl alcohols), the alcohol functionality can be critical in directing the stereochemical outcome of subsequent reactions. acs.org For instance, the presence and specific placement of a hydroxyl group in γ-hydroxypropyl sulfides were found to be essential for achieving high enantioselectivity in their oxidation to the corresponding sulfoxides. acs.org
Enantioselective Sulfinylation : Modern organocatalytic methods have been developed for the direct enantioselective sulfinylation of alcohols, providing a streamlined route to chiral sulfinate esters. ntu.edu.sg
Overview of 2-[(4-Methylphenyl)sulfinyl]ethanol within the Class of Chiral Sulfinyl Alcohols
Ethanol (B145695), 2-[(4-methylphenyl)sulfinyl]- is a specific example of a β-hydroxy sulfoxide, a class of compounds that incorporates both a chiral sulfinyl group and a primary alcohol. This dual functionality makes it a valuable intermediate in organic synthesis.
Compound Properties
| Property | Value |
| Chemical Name | Ethanol, 2-[(4-methylphenyl)sulfinyl]- |
| CAS Number | 87943-26-8 chemicalbook.com |
| Molecular Formula | C9H12O2S chemicalbook.com |
| Molecular Weight | 184.26 g/mol chemicalbook.com |
| Predicted Boiling Point | 368.1±35.0 °C chemicalbook.com |
| Predicted Density | 1.25±0.1 g/cm3 chemicalbook.com |
| Predicted pKa | 13.87±0.10 chemicalbook.com |
This compound serves as a precursor for other functionalized molecules. For example, it can be oxidized to form 2-[(4-Methylphenyl)sulfonyl]ethanol. chemicalbook.com The presence of the stereogenic sulfur center combined with the reactive hydroxyl group allows for its use in constructing more complex chiral molecules.
Historical Context and Evolution of Research on Sulfoxides in Stereoselective Synthesis
The study of stereochemistry in organosulfur compounds has a rich history, with significant advancements transforming the field. acs.org
Pioneering Synthesis : A landmark achievement was the development of the first practical synthesis of chiral sulfoxides by Andersen in 1962. illinois.edu This method, which involves the condensation of a sulfinyl chloride with optically pure (-)-menthol to create separable diastereomers, remains a widely used technique. illinois.edu
Rise of Chiral Auxiliaries : The availability of enantiomerically pure sulfoxides spurred their application as chiral auxiliaries in a wide array of asymmetric reactions. nih.govacs.org The sulfinyl group proved to be an excellent controller of stereochemistry, and it can be readily introduced and subsequently removed. nih.gov
Modern Synthetic Methods : Over the last few decades, research in this area has expanded dramatically. illinois.edursc.org Modern approaches to synthesizing chiral sulfinyl compounds are diverse and sophisticated, including:
Catalytic asymmetric oxidation of prochiral sulfides. rsc.org
Kinetic resolution of racemic sulfoxides. rsc.org
Nucleophilic displacement at the sulfur atom. rsc.org
Broadening Applications : The utility of chiral sulfinyl compounds has grown beyond their role as auxiliaries. They are now extensively used as chiral ligands for transition metal catalysts and as organocatalysts in their own right. nih.gov Their prevalence in biologically active molecules and pharmaceuticals continues to drive innovation in their stereoselective synthesis. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfinylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-8-2-4-9(5-3-8)12(11)7-6-10/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYNYMYUQSNHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433732 | |
| Record name | Ethanol, 2-[(4-methylphenyl)sulfinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87943-26-8 | |
| Record name | Ethanol, 2-[(4-methylphenyl)sulfinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 4 Methylphenyl Sulfinyl Ethanol and Its Enantiomers
Enantioselective Oxidation of Precursor Sulfides
The most direct and widely adopted method for preparing chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfides. scispace.comnih.gov This approach involves the selective transfer of an oxygen atom to one of the two lone pairs of electrons on the sulfur atom of the precursor, 2-(p-tolylthio)ethanol. The success of this strategy hinges on the ability of a chiral catalyst or reagent to differentiate between the two enantiotopic faces of the sulfide (B99878).
Metal-Catalyzed Asymmetric Sulfoxidation Methodologies
Catalytic asymmetric oxidation using transition metal complexes is a cornerstone for the synthesis of enantiopure sulfoxides. acsgcipr.org These methods are valued for their efficiency and the ability to tune reactivity and selectivity by modifying the chiral ligands and reaction conditions.
Titanium complexes are among the most successful catalysts for asymmetric sulfoxidation. The pioneering work in this area was the adaptation of the Sharpless asymmetric epoxidation protocol by the Kagan and Modena groups in 1984. libretexts.orgscispace.comnih.gov This system, often referred to as the Kagan-Modena oxidation, typically utilizes a complex formed from titanium(IV) isopropoxide (Ti(O-i-Pr)4), a chiral diethyl tartrate (DET) ligand, and an oxidant, commonly tert-butyl hydroperoxide (TBHP). libretexts.orgresearchgate.net
The mechanism involves the formation of a chiral titanium-peroxo complex that serves as the active oxygen-transfer agent. The stereochemical outcome of the oxidation is dictated by the chirality of the DET ligand used ((+)-DET or (-)-DET). An important modification to the original procedure was the addition of water, which was found to significantly enhance the enantioselectivity. researchgate.net
Research has expanded to include various chiral ligands beyond diethyl tartrate. For instance, the use of (R)-6,6′-Diphenyl-BINOL as a chiral ligand with Ti(O-i-Pr)4 and aqueous TBHP has been shown to effectively catalyze the asymmetric oxidation of aryl alkyl sulfides, achieving high enantiopurities (up to 90% ee) and good yields (up to 81%). scispace.com The optimal conditions for the oxidation of methyl p-tolyl sulfide, a close analogue of the precursor for the title compound, were identified as 2.5 mol% Ti(O-i-Pr)4, 5 mol% (R)-6,6′-Diphenyl-BINOL, and 2 equivalents of 70% aqueous TBHP in toluene (B28343) at room temperature. scispace.com
Another effective system involves a Ti(iPrO)4/(+)-DET/TBHP complex for the asymmetric oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one, demonstrating the versatility of titanium catalysts for structurally different sulfides. researchgate.netkirj.ee These titanium-based systems are highly stable and can often be recycled and reused without a significant loss of activity or enantioselectivity. researchgate.net
| Catalyst System | Chiral Ligand | Oxidant | Substrate Example | Enantiomeric Excess (ee) | Yield | Reference |
| Ti(O-i-Pr)4 | (+)-Diethyl Tartrate (DET) | TBHP | Aryl Alkyl Sulfides | High | Good | libretexts.org |
| Ti(O-i-Pr)4 | (R)-6,6′-Diphenyl-BINOL | 70% aq. TBHP | Methyl p-tolyl sulfide | up to 90% | up to 81% | scispace.com |
| Ti(iPrO)4 | (+)-DET | TBHP | 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one | Sufficient for recrystallization | Satisfactory | researchgate.netkirj.ee |
Vanadium complexes have also emerged as powerful catalysts for the asymmetric oxidation of sulfides. A notable system developed by Bolm and Bienewald utilizes a combination of vanadyl acetylacetonate (B107027) ([VO(acac)2]) and chiral Schiff base ligands, with hydrogen peroxide (H2O2) as the terminal oxidant. organic-chemistry.org These ligands are typically prepared by the condensation of a chiral amino alcohol with a substituted salicylaldehyde.
This catalytic system is valued for its operational simplicity and high activity. organic-chemistry.org The reaction proceeds via an initial asymmetric oxidation of the sulfide to the sulfoxide (B87167), which can be followed by a kinetic resolution where one enantiomer of the sulfoxide is preferentially oxidized further to the sulfone. By carefully controlling the reaction conditions, such as temperature and solvent, high enantiomeric excesses and good yields of the chiral sulfoxide can be obtained. For the oxidation of simple alkyl aryl sulfides, optimization of the Schiff base ligand and reaction at 0°C in chloroform (B151607) led to a practical system with high yields and excellent ee values. organic-chemistry.org
| Catalyst System | Chiral Ligand | Oxidant | Key Features | Reference |
| [VO(acac)2] | Chiral Schiff bases | H2O2 | Operationally simple; high activity; combines asymmetric oxidation with kinetic resolution. | organic-chemistry.org |
A variety of other transition metals have been successfully employed in catalytic asymmetric sulfoxidation.
Iron-catalyzed systems offer a sustainable option, using an earth-abundant metal. Chiral iron catalysts in the presence of a benzoic acid derivative can effectively oxidize sulfides to sulfoxides with hydrogen peroxide, achieving up to 96% ee and good yields. researchgate.net
Manganese-based catalysts , such as chiral Mn(III)-salen complexes, are also efficient for enantioselective oxidations, often using oxidants like N-bromosuccinimide (NBS). rsc.org
Copper complexes have been developed to mimic the function of tyrosinase enzymes. A dicopper complex with a chiral ligand derived from L-phenylalanine has been shown to catalyze the sulfoxidation of organic sulfides using a reducing co-substrate. This system can produce sulfoxides with significant enantiomeric excess. mdpi.com
Other metals like platinum and aluminum have also been explored. Chiral platinum diphosphine complexes can mediate stereoselective oxidation with hydrogen peroxide in a water-surfactant medium, allowing for easy product isolation. researchgate.net Chiral aluminum(salalen) complexes are compatible with aqueous hydrogen peroxide and can convert various sulfides into the corresponding sulfoxides with high to excellent enantioselectivity. researchgate.net
Biocatalytic Asymmetric Sulfoxidation Approaches
Biocatalysis presents a green and highly selective alternative to traditional chemical methods for synthesizing chiral sulfoxides. ucl.ac.uk Enzymes, particularly monooxygenases, can catalyze the oxidation of sulfides with exceptional levels of enantioselectivity under mild reaction conditions. researchgate.netacs.org
Key enzymes used for this purpose include cyclohexanone (B45756) monooxygenase (CHMO) and other Baeyer-Villiger monooxygenases (BVMOs). libretexts.orgacsgcipr.org These flavoenzymes are capable of oxidizing a range of thioethers with excellent enantioselectivity. libretexts.org While whole-cell biocatalysis has been historically used, modern approaches often employ isolated, engineered enzymes, which improves productivity and overcomes limitations associated with cellular processes. acsgcipr.org The use of enzymes can circumvent issues related to toxic reagents and byproducts often encountered in metal-catalyzed reactions. ucl.ac.uk
| Biocatalyst Type | Examples | Key Features | Reference |
| Monooxygenases | Cyclohexanone monooxygenase (CHMO), Baeyer-Villiger monooxygenases (BVMOs) | High enantioselectivity, mild reaction conditions, environmentally benign. | libretexts.orgacsgcipr.orgresearchgate.net |
Chiral Organocatalytic Sulfoxidation Techniques
Organocatalysis, which uses small chiral organic molecules to catalyze asymmetric transformations, has become a third major pillar of asymmetric synthesis. For sulfoxidation, chiral oxaziridines have been used as stoichiometric chiral oxidants, transferring an oxygen atom with moderate to good enantioselectivity. libretexts.orgresearchgate.net
More recently, truly catalytic methods have been developed. For example, peptides containing amino acids like aspartic acid have been shown to catalyze the enantioselective oxidation of functionalized sulfides using hydrogen peroxide. nih.gov Computational models suggest that dual points of contact, such as hydrogen bonding, between the peptide catalyst and the substrate are responsible for the high levels of enantioinduction observed. nih.gov Another approach involves the use of Cinchona alkaloid-based phase-transfer catalysts in a two-phase system to achieve asymmetric synthesis, although this has shown moderate enantioselectivity. acs.org These methods avoid the use of potentially toxic and expensive heavy metals, contributing to greener synthetic chemistry.
Diastereoselective Synthesis Routes
Diastereoselective methods are pivotal in asymmetric synthesis as they allow for the preferential formation of one diastereomer over others. For 2-[(4-methylphenyl)sulfinyl]ethanol, these strategies are primarily centered on controlling the stereochemistry at the sulfur atom relative to the chiral carbon center.
Nucleophilic Substitution Reactions on Chiral Sulfur Derivatives (e.g., Adapted Andersen Synthesis)
The Andersen synthesis is a classic and reliable method for the preparation of chiral sulfoxides. researchgate.net This method involves the nucleophilic substitution of a chiral sulfinate ester with an organometallic reagent. The most commonly used chiral auxiliary is (-)-menthol, which forms a diastereomeric mixture of menthyl p-toluenesulfinates upon reaction with p-toluenesulfinyl chloride. The desired (S)-diastereomer, (-)-menthyl (S)-p-toluenesulfinate, can be isolated in high diastereomeric purity through crystallization. orgsyn.org
An adapted Andersen synthesis for 2-[(4-methylphenyl)sulfinyl]ethanol would involve the reaction of a suitable Grignard reagent, such as 2-(protected-oxy)ethylmagnesium halide, with enantiopure (-)-menthyl (S)-p-toluenesulfinate. The protecting group on the hydroxyl function is crucial to prevent interference with the Grignard reagent formation and the subsequent nucleophilic attack. A common choice for such a protection is the tert-butyldimethylsilyl (TBDMS) group.
The key step is the nucleophilic attack of the Grignard reagent on the sulfur atom of the sulfinate ester, which proceeds with a high degree of stereospecificity, typically with inversion of configuration at the sulfur center. This allows for the predictable synthesis of the corresponding (R)- or (S)-sulfoxide. Subsequent deprotection of the hydroxyl group would yield the target enantiomer of 2-[(4-methylphenyl)sulfinyl]ethanol. The efficiency of this method is contingent on the high diastereomeric purity of the starting sulfinate ester and the clean inversion of stereochemistry during the substitution reaction.
Table 1: Key Reagents in the Adapted Andersen Synthesis
| Reagent | Role |
| (-)-Menthyl (S)-p-toluenesulfinate | Chiral sulfinylating agent |
| 2-(TBDMS-oxy)ethylmagnesium bromide | Nucleophile |
| Diethyl ether or THF | Solvent |
| Tetrabutylammonium fluoride (B91410) (TBAF) | Deprotecting agent |
Introduction of the Sulfinyl Group into Chiral Alcoholic Scaffolds
An alternative diastereoselective strategy involves introducing the p-toluenesulfinyl group into a pre-existing chiral alcoholic scaffold. This approach is particularly useful when an enantiomerically pure C2 building block is readily available. A common method involves the ring-opening of a chiral epoxide with a sulfur nucleophile, followed by oxidation of the resulting sulfide.
For instance, the reaction of enantiopure (R)-styrene oxide with p-thiocresol in the presence of a base would lead to the formation of (R)-2-(p-tolylthio)-1-phenylethanol. researchgate.net While this specific example yields a 1-phenyl substituted analogue, the principle can be extended to other chiral epoxides. A more direct precursor to the target molecule would be the ring-opening of enantiopure ethylene (B1197577) oxide with p-thiocresol to give 2-(p-tolylthio)ethanol, which is prochiral.
The subsequent step is the diastereoselective oxidation of the sulfide to a sulfoxide. This oxidation can be achieved using various reagents, and the stereochemical outcome is influenced by the existing stereocenter in the molecule. Chiral directing groups can influence the facial selectivity of the oxidation. The choice of oxidant and reaction conditions is critical to achieve high diastereoselectivity.
Resolution of Racemic 2-[(4-Methylphenyl)sulfinyl]ethanol
When a diastereoselective synthesis is not feasible or desired, the resolution of a racemic mixture of 2-[(4-methylphenyl)sulfinyl]ethanol is a viable approach to obtain the individual enantiomers.
Kinetic Resolution Strategies via Selective Oxidation
Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of β-hydroxy sulfoxides, kinetic resolution can be effectively achieved through selective oxidation of one enantiomer to the corresponding sulfone.
A well-established method for the kinetic resolution of sulfoxides is the use of transition metal catalysts, such as those based on vanadium or titanium, in the presence of a chiral ligand and an oxidant. organic-chemistry.orgnih.gov For example, a system comprising Ti(OiPr)4, (+)-diethyl tartrate ((+)-DET), and tert-butyl hydroperoxide (TBHP) has been successfully employed for the kinetic resolution of a related compound, racemic 2-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one. researchgate.netkirj.ee In this process, one enantiomer of the sulfoxide is preferentially oxidized to the sulfone, leaving the unreacted sulfoxide enriched in the other enantiomer.
This method can be adapted for the kinetic resolution of racemic 2-[(4-methylphenyl)sulfinyl]ethanol. The efficiency of the resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the oxidation of the two enantiomers. High selectivity factors allow for the isolation of the unreacted sulfoxide with high enantiomeric excess (ee) at around 50% conversion.
Table 2: Typical Conditions for Kinetic Resolution via Selective Oxidation
| Catalyst System | Chiral Ligand | Oxidant | Solvent | Temperature (°C) |
| Ti(OiPr)4 | (+)-Diethyl tartrate | t-BuOOH | CH2Cl2 | -20 to 0 |
| VO(acac)2 | Chiral Schiff base | H2O2 | CHCl3 | 0 |
Diastereomeric Derivatization and Separation
Another classical resolution technique involves the derivatization of the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. wikipedia.org
For 2-[(4-methylphenyl)sulfinyl]ethanol, the hydroxyl group provides a convenient handle for derivatization with a chiral carboxylic acid or its activated form. A widely used chiral derivatizing agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. acs.org The reaction of racemic 2-[(4-methylphenyl)sulfinyl]ethanol with an enantiomerically pure Mosher's acid chloride would yield a mixture of two diastereomeric esters.
These diastereomeric esters can then be separated using chromatographic techniques such as high-performance liquid chromatography (HPLC) on a non-chiral stationary phase. organic-chemistry.org After separation, the individual diastereomers can be hydrolyzed to afford the enantiomerically pure (R)- and (S)-2-[(4-methylphenyl)sulfinyl]ethanol, with the chiral auxiliary being recovered. The success of this method depends on the efficiency of the derivatization reaction, the ease of separation of the diastereomers, and the mildness of the conditions required for the removal of the chiral auxiliary to avoid racemization.
Synthetic Pathways from Related Compounds
The synthesis of 2-[(4-methylphenyl)sulfinyl]ethanol can also be achieved from closely related precursor molecules through functional group transformations.
A primary route in this category is the oxidation of the corresponding sulfide, 2-(p-tolylthio)ethanol. This precursor is readily accessible and can be oxidized to the racemic sulfoxide using a variety of common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. The challenge in this approach lies in achieving enantioselectivity. The use of chiral oxidizing agents or catalytic systems, as mentioned in the context of kinetic resolution, can lead to the direct formation of an enantioenriched product.
Another potential pathway is the selective reduction of the corresponding sulfone, 2-[(4-methylphenyl)sulfonyl]ethanol. However, the reduction of sulfones to sulfoxides is generally more challenging than the oxidation of sulfides. It often requires specific reagents that can selectively remove one oxygen atom from the sulfonyl group without further reduction to the sulfide. While methods for the reduction of sulfoxides to sulfides are well-known, the selective reduction of a sulfone to a sulfoxide is less common, particularly for β-hydroxy sulfones where other functional groups are present. nih.govnih.gov
Conversion from 2-[(4-Methylphenyl)sulfonyl]ethanol and other Sulfones
The synthesis of a sulfoxide from a sulfone requires a reduction of the sulfur center. The direct deoxygenation of sulfones to produce chiral sulfinyl compounds is recognized as a significant challenge within the field of asymmetric synthesis. This transformation is chemically demanding due to the high stability of the sulfone group.
While direct reduction methods are not commonplace, indirect strategies have been explored. One conceptual pathway involves the conversion of the sulfone into a more reactive intermediate, such as a sulfinate. For instance, research has shown that sulfones present in existing drug molecules can be converted to sulfinates, which are versatile precursors for a variety of chiral sulfur compounds. This multi-step approach circumvents the difficulties of direct sulfone deoxygenation, allowing for the subsequent formation of the sulfinyl group through reactions of the sulfinate intermediate. However, specific protocols detailing the direct conversion of 2-[(4-methylphenyl)sulfonyl]ethanol to 2-[(4-methylphenyl)sulfinyl]ethanol are not prominently featured in the literature, underscoring the synthetic difficulty of this particular transformation.
Functionalization of Sulfide Precursors (e.g., 2-(p-tolylthio)-ethanol)
A more established and widely utilized strategy for the synthesis of 2-[(4-methylphenyl)sulfinyl]ethanol is the direct functionalization of a sulfide precursor, such as 2-(p-tolylthio)-ethanol. This approach involves the selective oxidation of the sulfide's sulfur atom to form the corresponding sulfoxide. The enantioselective oxidation of unsymmetrical thioethers to chiral sulfoxides is a well-developed area of synthetic chemistry. wikipedia.org
A prominent method for achieving this transformation with high stereocontrol is the titanium-catalyzed asymmetric oxidation. researchgate.net This reaction typically employs a complex formed from titanium(IV) isopropoxide (Ti(iPrO)₄), an enantiomerically pure chiral ligand like (+)-diethyl tartrate ((+)-DET), and a stoichiometric oxidant such as tert-butyl hydroperoxide (TBHP). researchgate.net The chirality of the DET ligand directs the oxidation to one face of the sulfur atom, leading to the preferential formation of one enantiomer of the sulfoxide.
Research on the asymmetric oxidation of a structurally related sulfide, 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one, provides detailed insights into the reaction conditions and outcomes that are applicable to the synthesis of chiral 2-[(4-methylphenyl)sulfinyl]ethanol. researchgate.net The efficiency and enantioselectivity of the oxidation are highly dependent on factors such as temperature, reaction time, and the stoichiometry of the reagents. researchgate.net
Detailed findings from these studies demonstrate how modifications to the reaction protocol can be used to optimize the formation of the desired enantioenriched sulfoxide product. researchgate.net
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | CH₂Cl₂ | -20 | 72 | 80 | 88 (S) |
| 2 | CH₂Cl₂ | -20 for 24h, then r.t. for 24h | 48 | 63 | 85 (S) |
| 3 | CH₂Cl₂ | -20 for 0.5h, then +4 | 98.5 | 65 | 88 (S) |
| 4 | Toluene | -20 | 72 | 75 | 89 (S) |
| 5 | CHCl₃ | -20 for 0.5h, then -5 | 75.5 | 70 | 91 (S) |
Chemical Reactivity and Transformation Mechanisms of 2 4 Methylphenyl Sulfinyl Ethanol
Reactions Involving the Sulfinyl Group
The sulfinyl group is the focal point for several key transformations, including oxidation, reduction, and rearrangement, which are fundamental to its application in asymmetric synthesis.
The oxidation of the sulfinyl group in β-hydroxy sulfoxides like 2-[(4-methylphenyl)sulfinyl]ethanol can be controlled to selectively yield the corresponding sulfone. The choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation and to ensure high yields. Various reagents have been developed for the efficient oxidation of sulfides and sulfoxides. For instance, hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. Its reactivity can be modulated through the use of catalysts or by adjusting the stoichiometry. Urea-hydrogen peroxide (UHP) offers a stable, solid alternative that can be used for controlled oxidation. By adjusting the equivalents of UHP and the temperature, one can selectively target the formation of either the sulfoxide (B87167) from the sulfide (B99878) or the sulfone from the sulfoxide. rsc.org
The selective oxidation is highly dependent on the reaction parameters. For example, using a limited amount of oxidant at a moderate temperature typically favors the formation of the sulfoxide, whereas an excess of the oxidant at a higher temperature drives the reaction to completion, yielding the sulfone. rsc.org
| Starting Material | Oxidizing System | Conditions | Major Product | Yield |
|---|---|---|---|---|
| 2-[(4-Methylphenyl)thio]ethanol | Urea-Hydrogen Peroxide (1.5 equiv) | Acetic Acid, 60 °C | Ethanol (B145695), 2-[(4-methylphenyl)sulfinyl]- | ~90% |
| Ethanol, 2-[(4-methylphenyl)sulfinyl]- | Urea-Hydrogen Peroxide (2.5 equiv) | Acetic Acid, 80 °C | Ethanol, 2-[(4-methylphenyl)sulfonyl]- | ~92% |
| 2-[(4-Methylphenyl)thio]ethanol | H₂O₂ / Tantalum Carbide (cat.) | Solvent-free | Ethanol, 2-[(4-methylphenyl)sulfinyl]- | High |
| 2-[(4-Methylphenyl)thio]ethanol | H₂O₂ / Niobium Carbide (cat.) | Solvent-free | Ethanol, 2-[(4-methylphenyl)sulfonyl]- | High |
This table presents typical conditions for the selective oxidation of a sulfide to a sulfoxide and a sulfoxide to a sulfone, based on analogous systems. rsc.orgnih.gov Yields are representative.
The deoxygenation of the sulfinyl group to the corresponding sulfide is a key transformation. For a molecule like 2-[(4-methylphenyl)sulfinyl]ethanol, this reduction must be performed chemoselectively to avoid affecting the hydroxyl group. A variety of modern reagents and methods are available that offer mild conditions and high functional group tolerance.
One such method is a visible-light-induced photocatalytic deoxygenation. acs.orgorganic-chemistry.org This process often employs a phosphine reagent in conjunction with a photocatalyst and proceeds via a radical chain mechanism. acs.orgorganic-chemistry.org Its mild nature makes it compatible with acid-sensitive functional groups, including alcohols. acs.orgorganic-chemistry.org
Other established systems for sulfoxide reduction are also known for their chemoselectivity. These include:
Triflic anhydride and potassium iodide: This combination effectively promotes deoxygenation at room temperature and tolerates groups such as esters, ketones, and alkenes. researchgate.net
Sodium borohydride and iodine: This system achieves chemoselective reduction in the presence of functional groups like esters and nitriles. researchgate.net
Thionyl chloride and triphenylphosphine (B44618): A mild method that proceeds at room temperature in THF to furnish sulfides in excellent yields. researchgate.net
Diboron reagents: Reagents like bis(catecholato)diboron can reduce sulfoxides while leaving carbonyls, nitriles, and halides untouched. oup.com
These methods are expected to cleanly reduce the sulfinyl group of 2-[(4-methylphenyl)sulfinyl]ethanol to yield 2-[(4-methylphenyl)thio]ethanol without affecting the alcohol moiety.
The Pummerer rearrangement is a classic reaction of sulfoxides bearing an α-hydrogen, transforming them into α-acyloxy thioethers in the presence of an activating agent, typically an acid anhydride like acetic anhydride. acs.orgresearchgate.net The reaction proceeds through a well-defined mechanism.
Acylation: The sulfoxide oxygen atom attacks the anhydride, forming an acyloxysulfonium intermediate and releasing an acetate ion. acs.org
Deprotonation: The acetate ion acts as a base, abstracting an α-proton.
Elimination: This is followed by the elimination of acetic acid to generate a highly electrophilic thial (or sulfenium) cation intermediate. acs.org
Nucleophilic Attack: The acetate ion then attacks the thial cation at the carbon, yielding the final α-acyloxy thioether product. acs.org
For 2-[(4-methylphenyl)sulfinyl]ethanol, the presence of an unprotected hydroxyl group can lead to side reactions with the activating reagent (e.g., acetic anhydride). However, if the hydroxyl group is protected, the Pummerer rearrangement would proceed at the carbon alpha to the sulfur, leading to the formation of an α-acetoxy sulfide. Other activators like trifluoroacetic anhydride (TFAA) can be used for milder reaction conditions. acs.org
The hydrogen atoms on the carbon adjacent (alpha) to the sulfinyl group are acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a stabilized α-sulfinyl carbanion. researchgate.net This process transforms the α-carbon into a potent nucleophile.
The formation of the carbanion from 2-[(4-methylphenyl)sulfinyl]ethanol would involve treating the (potentially O-protected) compound with a strong base like lithium diisopropylamide (LDA) or n-BuLi at low temperatures (e.g., -78 °C). The resulting lithiated species is a powerful nucleophile capable of reacting with a wide range of electrophiles. researchgate.netresearchgate.net
For example, the α-sulfinyl carbanion can react with aldehydes or ketones in a C-C bond-forming reaction. This addition creates a new stereocenter, and the stereochemical outcome is often controlled by the existing chirality at the sulfur atom, making it a valuable tool in asymmetric synthesis. researchgate.net The reaction with an aldehyde, for instance, would yield a β-hydroxy sulfoxide with a newly formed alcohol function.
Reactions Involving the Hydroxyl Group
The hydroxyl group of 2-[(4-methylphenyl)sulfinyl]ethanol exhibits the typical reactivity of a primary alcohol, with esterification being a representative and synthetically important transformation.
Esterification is the reaction of an alcohol with a carboxylic acid to form an ester and water. This reaction is typically slow and reversible and is therefore catalyzed by a strong acid. The Fischer esterification is a common method where the alcohol and carboxylic acid are heated together in the presence of a catalyst such as sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst-16.
The reaction of 2-[(4-methylphenyl)sulfinyl]ethanol with a carboxylic acid (R-COOH) would yield the corresponding ester, 2-[(4-methylphenyl)sulfinyl]ethyl R-oate. The sulfinyl group is stable under these conditions and does not interfere with the reaction. The use of solid acid catalysts is advantageous as it simplifies product purification and catalyst recovery.
| Alcohol | Carboxylic Acid | Catalyst (mol%) | Conditions | Yield |
|---|---|---|---|---|
| Ethanol | Acetic Acid | Sulfuric Acid (cat.) | Reflux | ~65% (at equilibrium) |
| Benzyl Alcohol | Benzoic Acid | Bi(OTf)₃ (5 mol%) | Reflux | >95% |
| Heptanol | Benzoic Acid | Ti(OⁱPr)₄ (5 mol%) | 150 °C, 6h | ~79% |
| 2-Ethylhexanol | Lauric Acid | Amberlyst-16 (solid acid) | 140 °C, Flow reactor | >98% |
This table provides examples of esterification reactions with various alcohols and catalysts to illustrate the general conditions and yields achievable for the hydroxyl group in the title compound.
Etherification Reactions
Nucleophilic Displacement of Activated Hydroxyls
To undergo nucleophilic displacement, the hydroxyl group of 2-[(4-methylphenyl)sulfinyl]ethanol would first need to be converted into a good leaving group, for example, by tosylation or mesylation. Subsequent reaction with a nucleophile could lead to substitution. The stereochemical outcome of such a reaction would be of particular interest due to the presence of a stereocenter at the sulfur atom. Intramolecular participation of the sulfinyl group could lead to anchimeric assistance and potentially influence the stereochemistry of the product. However, no specific studies detailing these transformations for 2-[(4-methylphenyl)sulfinyl]ethanol have been found.
Concerted and Cascade Reactions
Mercury(II) salts are known to mediate the cyclization of unsaturated alcohols. For a hypothetical unsaturated analogue of 2-[(4-methylphenyl)sulfinyl]ethanol, it is plausible that the sulfinyl group could participate in a mercury(II)-mediated cyclization. This participation could involve the formation of a sulfonium ion intermediate, which would influence the regioselectivity and stereoselectivity of the reaction. There is a body of research on mercury(II)-mediated cyclizations of other unsaturated sulfoxides, but specific data for the title compound is absent from the literature.
Applications in Advanced Asymmetric Organic Synthesis
As a Chiral Auxiliary in Diastereoselective Transformations
The primary application of Ethanol (B145695), 2-[(4-methylphenyl)sulfinyl]- and related chiral β-hydroxy sulfoxides is as a chiral auxiliary, where the stereogenic sulfinyl group directs the formation of new stereocenters in a predictable manner. medcraveonline.comillinois.edu The oxygen and the lone pair of electrons on the sulfur atom can coordinate to Lewis acids, creating rigid, chelated transition states that effectively shield one face of the reacting molecule, leading to highly diastereoselective bond formations. illinois.educhemtube3d.com
The formation of carbon-carbon bonds with precise stereocontrol is a cornerstone of organic synthesis. Chiral sulfinyl auxiliaries provide a reliable method for achieving high diastereoselectivity in several key C-C bond-forming reactions.
The addition of enolates to chiral N-sulfinyl imines is a robust and widely used method for the asymmetric synthesis of amines and their derivatives, including valuable vicinal amino alcohols. rsc.orgwikipedia.org The N-sulfinyl group activates the imine for nucleophilic attack and powerfully directs the stereochemical course of the reaction. wikipedia.org The addition of lithium enolates to enantiopure N-sulfinyl imines proceeds with a high degree of diastereoselectivity, which is attributed to a highly organized, six-membered chair-like transition state involving chelation of the lithium cation by the sulfinyl oxygen and the imine nitrogen. nih.gov
This methodology has been successfully applied to the synthesis of complex nitrogen-containing heterocycles. nih.govrsc.org For instance, the highly diastereoselective addition of the lithium enolate of α-diazoacetoacetate to chiral N-sulfinyl imines serves as a key step in the enantioselective synthesis of 2-oxo and 3-oxo pyrrolidines. amanote.comfigshare.comresearchgate.net The predictable stereocontrol exerted by the sulfinyl auxiliary allows for the construction of these important heterocyclic scaffolds with high enantiomeric purity. figshare.com After the addition, the versatile sulfinyl group can be easily cleaved under mild acidic conditions to reveal the free amine. wikipedia.org
| Enolate Source | N-Sulfinyl Imine Substrate | Product Type | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Lithium enolate of α-diazoacetoacetate | Various (R)-N-tert-butanesulfinyl imines | β-Amino-α-diazo-β'-keto esters | High (often >95:5) | figshare.com |
| Lithium enolate of ethyl cyclobutanecarboxylate | (RS)-N-tert-butanesulfinyl aldimines | β-Amino ester derivatives | Highly diastereoselective | nih.gov |
The conjugate or Michael addition is a fundamental method for carbon-carbon bond formation. The use of chiral auxiliaries to control the stereochemistry of this reaction is a well-established strategy. While direct examples involving "Ethanol, 2-[(4-methylphenyl)sulfinyl]-" are specific, the broader class of chiral sulfinyl compounds demonstrates the principle effectively. Chiral organic catalysts can be used to achieve diastereodivergent outcomes in sulfa-Michael additions to α-branched enones, affording either syn or anti products with high enantioselectivity by judiciously choosing additives and reaction media. acs.org This highlights the tunability of stereocontrol in such systems.
In related systems, rigidified bis(sulfonyl)ethylenes have been shown to be effective Michael acceptors in catalytic, enantioselective additions where simpler vinyl sulfones fail to react. nih.gov This demonstrates that substrate engineering, in concert with chiral catalysis, can overcome reactivity issues and achieve high stereoselectivity in the synthesis of complex molecules like quaternary hydantoins. nih.gov Furthermore, dienamine catalysis has been successfully employed for the direct, vinylogous Michael addition of cyclic enones to nitroalkenes, creating two stereocenters with high diastereo- and enantioselectivity. nih.gov These examples underscore the power of chiral control elements in directing the stereochemical outcome of Michael additions.
Cyclopropane (B1198618) rings are important structural motifs found in numerous natural products and pharmaceuticals. nih.gov Asymmetric cyclopropanation represents a direct route to enantiomerically enriched cyclopropanes. The use of chiral sulfur ylides, which can be derived from precursors like chiral sulfoxides, is a known strategy for achieving stereocontrol in these reactions. sioc.ac.cnorganic-chemistry.org
The reaction of sulfur ylides with electron-poor dienes can produce vinylcyclopropanes with high regio- and trans-diastereoselectivity. organic-chemistry.org While this demonstrates the inherent diastereoselectivity of the reaction, introducing chirality at the sulfur atom is a key strategy for inducing enantioselectivity. organic-chemistry.org For example, a chiral-at-metal Rh(III) complex has been used to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity (dr > 20:1, up to 99% ee). organic-chemistry.org
More recently, palladium(II)-catalyzed diastereoselective cyclopropanation of unactivated alkenes using sulfur ylides has been developed. nih.gov This method leverages a nucleopalladation mechanism and can be tuned to deliver either anti-cyclopropanes for allylamines or syn-cyclopropanes for alkenyl acids by choosing the appropriate directing group. nih.gov These advanced methods illustrate how the inherent reactivity of sulfur ylides can be harnessed and controlled by chiral catalysts or auxiliaries to achieve highly selective cyclopropanation reactions. nih.govnih.gov
The diastereoselective reduction of β-keto sulfoxides is one of the most powerful and well-documented applications of the chiral sulfinyl auxiliary. illinois.edu The reduction of enantiomerically pure β-keto sulfoxides, such as those derived from (+)-(R)-methyl p-tolyl sulfoxide (B87167), provides a reliable route to optically active β-hydroxy sulfoxides, which are valuable synthetic intermediates. acs.org
The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and the presence or absence of a chelating metal salt. Reduction with diisobutylaluminium hydride (DIBAL-H) alone typically proceeds via a non-chelated transition state model, leading to one diastereomer. However, the addition of a Lewis acid like zinc chloride (ZnCl₂) promotes chelation between the sulfinyl oxygen and the ketone oxygen. chemtube3d.com This chelation forces the molecule into a rigid, six-membered chair-like conformation where the bulky p-tolyl group occupies a pseudo-equatorial position. Hydride attack then occurs from the less hindered axial direction, leading to the opposite diastereomer with very high selectivity. illinois.educhemtube3d.com This ability to selectively produce either diastereomer from a single precursor by simply modifying the reaction conditions is a significant advantage of this methodology. illinois.edu
| Substrate | Reducing Conditions | Product Diastereomer Ratio (R,R) : (S,R) | Reference |
|---|---|---|---|
| (R)-p-Tolylsulfinylacetone | DIBAL-H, THF, -78 °C | Predominantly (S,R) | illinois.edu |
| (R)-p-Tolylsulfinylacetone | DIBAL-H, ZnCl2, THF, -78 °C | >95:5 (R,R) | illinois.educhemtube3d.com |
The high degree of stereocontrol offered by chiral sulfoxide auxiliaries has been exploited in the total synthesis of complex natural products. Secosteroids, such as the hormonally active form of Vitamin D₃ (Calcitriol), represent a class of molecules where precise control of stereochemistry is crucial for biological activity. core.ac.uk The synthesis of these molecules often relies on a convergent strategy, coupling a northern A-ring fragment with a southern CD-ring side chain. researchgate.netsemanticscholar.org
Chiral auxiliaries play a critical role in the asymmetric synthesis of the A-ring synthon, establishing key stereocenters that will be present in the final molecule. core.ac.ukendotherm-lsm.com For example, asymmetric carbonyl-ene reactions promoted by a chiral Lewis acid are used to establish the 1α-hydroxyl group, a critical feature of active Vitamin D metabolites. core.ac.uk The resulting β-hydroxy esters, bearing a defined stereochemistry, are then elaborated into the final A-ring enyne precursors. semanticscholar.orgendotherm-lsm.com The principles of using chiral auxiliaries to direct diastereoselective reductions and additions, as discussed in previous sections, are fundamental to the construction of these complex precursors for secosterols and other biologically active molecules. acs.orgnih.gov
As a Chiral Ligand in Asymmetric Catalysis
Chiral sulfinyl compounds are widely recognized for their utility as ligands in transition metal-catalyzed asymmetric reactions. researchgate.net The sulfinyl group's ability to coordinate to a metal center, combined with the steric influence of its substituents, allows for the creation of a well-defined chiral environment around the metal, which in turn directs the stereochemical outcome of the catalyzed reaction.
The design of ligands based on the Ethanol, 2-[(4-methylphenyl)sulfinyl]- scaffold involves leveraging both the chiral sulfur center and the hydroxyl group. This structure allows for the formation of bidentate ligands that can chelate to a metal center through the sulfinyl oxygen and the hydroxyl oxygen. The synthesis of such ligands and their subsequent complexation with transition metals like palladium (Pd), copper (Cu), and nickel (Ni) are crucial steps in developing new catalytic systems. researchgate.net
A novel class of P,N-sulfinyl imine ligands, which incorporate chirality solely at the sulfur atom, has been prepared and demonstrated to be effective in asymmetric catalysis. nih.gov These ligands are synthesized through the condensation of chiral sulfinamides with appropriate aldehydes or ketones. The resulting complexes, particularly with palladium, have shown high efficacy in reactions such as allylic alkylation. nih.gov The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity.
Table 1: Examples of Chiral Sulfinyl Ligand Types and Their Synthesis
| Ligand Type | General Synthesis Method | Metal Complex Examples |
|---|---|---|
| Sulfinyl Imine-Thioether | Dehydration condensation of substituted benzaldehyde (B42025) and chiral sulfinamide. researchgate.net | Palladium (Pd) complexes |
| Sulfinamide Monophosphines | Prepared from inexpensive and commercially available starting materials. researchgate.net | Gold (Au) complexes |
Transition metal complexes bearing chiral sulfinyl ligands have been successfully employed in a range of enantioselective transformations. The success of these reactions hinges on the ability of the chiral ligand to effectively discriminate between the two prochiral faces of the substrate.
For instance, palladium complexes of P,N-sulfinyl imine ligands have been shown to catalyze allylic alkylation reactions with high enantioselectivity, achieving up to 94% enantiomeric excess (ee). nih.gov Similarly, gold complexes derived from diastereomers of sulfinamide monophosphine ligands have been used in the enantioselective cycloaddition reaction of 2-(1-alkynyl)-alk-2-en-1-ones with nitrones, yielding products with excellent diastereo- and enantioselectivity. researchgate.net The structure of the sulfinyl ligand, particularly the substituents on the sulfur atom, has a discernible impact on both the yield and the enantiomeric ratio of the product. researchgate.net
Table 2: Performance of Sulfinyl Ligands in Enantioselective Reactions
| Reaction Type | Catalyst/Ligand | Substrate Example | Yield | Enantioselectivity (ee) |
|---|---|---|---|---|
| Allylic Alkylation | Pd-complex of P,N-sulfinyl imine ligand | 1,3-Diphenylallyl acetate | High | 94% ee nih.gov |
Beyond their role as ligands for metals, chiral sulfinyl compounds can also function as organocatalysts. researchgate.net In this capacity, the molecule itself, without a metal center, catalyzes an asymmetric reaction. The sulfinyl group, often in concert with other functional groups like a hydroxyl or amino group, activates the substrate through non-covalent interactions such as hydrogen bonding.
Enantiomerically pure tridentate ligands that incorporate a hydroxyl moiety, a stereogenic sulfinyl group, and an amino moiety have proven to be highly effective catalysts in the enantioselective direct aldol (B89426) reaction. researchgate.net These organocatalysts can furnish the desired aldol products in very high yields (up to 98%) and with excellent enantioselectivities (up to 97% ee). The stereochemistry of the product is influenced by the absolute configurations of the stereogenic centers on both the sulfinyl sulfur atom and the amino group. researchgate.net
Building Block for the Construction of Chiral Molecular Architectures
The utility of Ethanol, 2-[(4-methylphenyl)sulfinyl]- extends to its use as a chiral building block, where the inherent chirality of the sulfinyl group is transferred to new stereocenters in the target molecule. This approach is fundamental in the synthesis of a wide range of enantiomerically pure compounds. nih.govenamine.net
The chiral sulfinyl group is an excellent stereodirecting group in cyclopropanation reactions. When attached to a prochiral alkene, it effectively shields one face of the double bond, forcing the incoming reagent to attack from the less hindered face. This strategy has been applied to the synthesis of optically pure cyclopropanes.
The cyclopropanation of 2-[(S)-(4-methylphenyl)sulfinyl]cyclopent-2-en-1-one, a derivative of the title compound's scaffold, with reagents like ethyl (dimethylsulfanylidene)acetate, proceeds with high π-facial selectivity. researchgate.net This high degree of diastereoselectivity is a direct consequence of the directing effect of the chiral sulfinyl auxiliary, leading to the formation of enantioenriched cyclopropane structures. researchgate.net These cyclopropane derivatives are valuable intermediates in the synthesis of complex molecules, including constrained amino acid analogues.
Chiral β-amino alcohols are crucial structural motifs in many pharmaceuticals and natural products. mdpi.com The asymmetric synthesis of these compounds is an area of intense research. researchgate.netnih.gov The Ethanol, 2-[(4-methylphenyl)sulfinyl]- scaffold can serve as a precursor for such molecules. The synthesis often involves the conversion of the sulfinyl group into an amino group or using its stereodirecting influence to install an amino group at a neighboring position with high stereocontrol.
One established strategy involves the asymmetric amination of epoxides, which is an effective method to synthesize chiral β-amino alcohols. researchgate.net A synthetic route could involve converting the hydroxyl group of Ethanol, 2-[(4-methylphenyl)sulfinyl]- into a leaving group, followed by intramolecular cyclization to form a chiral epoxide, with the sulfinyl group controlling the stereochemistry. Subsequent ring-opening with an amine nucleophile would yield the desired enantiomerically enriched amino alcohol derivative. Another approach involves the oxidation of the alcohol to an aldehyde, followed by condensation with a chiral amine and subsequent reduction to form diastereomerically enriched amino alcohol derivatives. google.com
Building Block for the Construction of Chiral Molecular Architectures
Construction of Quaternary Stereogenic Centers
The asymmetric construction of quaternary stereogenic centers, carbon atoms bonded to four different non-hydrogen substituents, represents a significant challenge in modern organic synthesis. The steric hindrance associated with these centers necessitates highly efficient and stereoselective methodologies. Chiral sulfinyl compounds have emerged as powerful tools in this field, acting as chiral auxiliaries to control the stereochemical outcome of reactions that form these complex structures. However, based on currently available scientific literature, the direct application of Ethanol, 2-[(4-methylphenyl)sulfinyl]- in the construction of quaternary stereogenic centers has not been specifically documented.
Research in the field of asymmetric synthesis extensively covers the use of various chiral sulfinyl auxiliaries and ligands. These compounds are instrumental in a range of reactions, including aldol additions, Michael additions, and alkylations, which can lead to the formation of quaternary stereocenters. For instance, chiral β-ketosulfoxides are well-established precursors in the stereocontrolled synthesis of β-hydroxysulfoxides, which can be further elaborated into molecules with quaternary carbons. Similarly, chiral N-sulfinylimines are widely employed in the asymmetric synthesis of α-amino acids and other nitrogen-containing compounds, including those with quaternary stereocenters at the α-position.
While the specific compound Ethanol, 2-[(4-methylphenyl)sulfinyl]- contains the key chiral sulfinyl moiety and a hydroxyl group that could potentially be used for attachment to a substrate or a metal catalyst, detailed studies outlining its use in creating quaternary stereocenters are not present in the reviewed literature. The existing body of research tends to focus on other sulfinyl-containing structures.
Future investigations may explore the potential of Ethanol, 2-[(4-methylphenyl)sulfinyl]- as a chiral ligand or auxiliary in metal-catalyzed reactions or as a directing group in stereoselective transformations aimed at synthesizing quaternary stereocenters. Its structural features suggest potential for development in this demanding area of organic chemistry, but at present, there is a lack of published research to substantiate its application.
Mechanistic and Computational Studies
Reaction Mechanism Elucidation
The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a cornerstone of modern organic synthesis. For β-hydroxy sulfides like the precursor to Ethanol (B145695), 2-[(4-methylphenyl)sulfinyl]-, the most effective and widely studied methods involve transition-metal-catalyzed oxidations. Among these, the Kagan-Modena modification of the Sharpless asymmetric epoxidation is a prominent example. wiley-vch.delibretexts.org This method typically employs a titanium(IV) isopropoxide catalyst in the presence of a chiral ligand, most commonly diethyl tartrate (DET), and an oxidant such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). wiley-vch.delibretexts.org
The generally accepted mechanism involves the formation of a chiral titanium-peroxo complex as the active oxidizing species. The sulfide (B99878) substrate coordinates to the titanium center, and the oxygen transfer occurs from the peroxide to the sulfur atom. The stereochemical outcome of the reaction is dictated by the chiral environment created by the tartrate ligand, which directs the approach of the sulfide and the subsequent oxygen transfer to one of the lone pairs of the sulfur atom, leading to the preferential formation of one enantiomer of the sulfoxide (B87167). wiley-vch.dechemtube3d.com The presence of the hydroxyl group in the substrate can also play a role in the stereochemical control through coordination to the titanium center, potentially forming a more rigid transition state.
The stereoselectivity of the titanium-catalyzed sulfoxidation is determined in the transition state of the oxygen transfer step. Computational studies on analogous systems have been employed to elucidate the structure and energetics of these transition states. rsc.org Density Functional Theory (DFT) calculations have been instrumental in modeling the interaction between the chiral catalyst, the oxidant, and the sulfide substrate.
For the Kagan-Modena system, the transition state is believed to involve a dimeric titanium-tartrate complex. The sulfide coordinates to one of the titanium centers, and the hydroperoxide to the other. The oxygen transfer then proceeds through a cyclic transition state. The energy difference between the diastereomeric transition states leading to the (R)- and (S)-sulfoxides determines the enantiomeric excess of the product. These calculations have shown that steric and electronic interactions between the substituents on the sulfide, the chiral ligand, and the titanium complex are crucial in differentiating the energies of the transition states. rsc.org
Table 1: Representative Calculated Activation Energies for Diastereomeric Transition States in Asymmetric Sulfoxidation
| Substrate Analogue | Chiral Ligand | Oxidant | Transition State | Calculated Activation Energy (kcal/mol) |
| Methyl phenyl sulfide | (R,R)-DET | TBHP | TS-(R) | 12.5 |
| Methyl phenyl sulfide | (R,R)-DET | TBHP | TS-(S) | 14.2 |
| Thioanisole | Vanadia-SBA-15 | H₂O₂ | TS-(R) | 10.8 |
| Thioanisole | Vanadia-SBA-15 | H₂O₂ | TS-(S) | 13.1 |
Note: The data in this table is illustrative and based on computational studies of analogous sulfoxidation reactions. Specific values for Ethanol, 2-[(4-methylphenyl)sulfinyl]- are not available in the literature reviewed.
The stereochemical control in the asymmetric synthesis of β-hydroxy sulfoxides is a complex interplay of various factors. The primary source of chirality is the chiral catalyst, which creates a chiral pocket that discriminates between the two prochiral faces of the sulfide. The hydroxyl group of the substrate can also participate in stereochemical induction through coordination with the metal center of the catalyst. This coordination can lead to a more organized transition state, enhancing the facial selectivity of the oxidation. rsc.org
In the case of the Kagan-Modena oxidation, the (R,R)-diethyl tartrate ligand typically leads to the formation of the (R)-sulfoxide, while the (S,S)-diethyl tartrate yields the (S)-sulfoxide. The predictability of this stereochemical outcome is a significant advantage of this method. The degree of enantioselectivity is influenced by the reaction conditions, including the solvent, temperature, and the nature of the oxidant. For β-hydroxy sulfides, intramolecular hydrogen bonding between the hydroxyl group and the sulfinyl oxygen in the product can also influence the conformational preferences and potentially the kinetic parameters of the reaction.
Theoretical Chemistry Investigations
Theoretical chemistry provides powerful tools to understand the intrinsic properties of molecules like Ethanol, 2-[(4-methylphenyl)sulfinyl]-. These methods allow for the detailed investigation of molecular structure, electronic properties, and conformational landscapes.
Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules. For sulfoxides, DFT calculations can provide valuable information on bond lengths, bond angles, and dihedral angles, offering insights into the three-dimensional arrangement of the atoms. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*).
For a molecule like Ethanol, 2-[(4-methylphenyl)sulfinyl]-, DFT calculations would predict a tetrahedral geometry around the sulfur atom, with the oxygen, the p-tolyl group, the ethyl group, and a lone pair of electrons occupying the vertices. The calculations can also provide information about the distribution of electron density and the molecular dipole moment.
Table 2: Representative Calculated Structural Parameters for an Aryl Ethyl Sulfoxide Analogue
| Parameter | Calculated Value |
| S=O Bond Length | 1.50 Å |
| S-C(aryl) Bond Length | 1.80 Å |
| S-C(ethyl) Bond Length | 1.82 Å |
| O=S-C(aryl) Bond Angle | 107.5° |
| O=S-C(ethyl) Bond Angle | 106.8° |
| C(aryl)-S-C(ethyl) Bond Angle | 98.5° |
Note: The data in this table is illustrative and based on DFT calculations of analogous aryl ethyl sulfoxides. Specific values for Ethanol, 2-[(4-methylphenyl)sulfinyl]- are not available in the literature reviewed.
The flexible ethyl chain in Ethanol, 2-[(4-methylphenyl)sulfinyl]- allows for the existence of multiple conformations. Conformational analysis, often performed using computational methods, aims to identify the most stable conformers and to determine the energy barriers for their interconversion. The relative orientation of the sulfinyl group and the hydroxyl group is of particular interest due to the possibility of intramolecular hydrogen bonding.
Stereoelectronic effects also play a crucial role in determining the conformational preferences and reactivity of sulfoxides. These effects arise from the interaction of orbitals, such as the lone pair on the sulfur atom with adjacent σ* orbitals. In β-hydroxy sulfoxides, the relative orientation of the C-O and S=O bonds can influence the stability of certain conformations through hyperconjugative interactions. researchgate.net The gauche and anti conformations around the C-C bond of the ethanol fragment will have different energies due to these stereoelectronic interactions and steric hindrance.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For an aryl sulfoxide like Ethanol, 2-[(4-methylphenyl)sulfinyl]-, the HOMO is typically a π-orbital localized on the p-tolyl ring and the sulfur atom, while the LUMO is a π*-orbital also delocalized over the aromatic system. The sulfinyl group, being electron-withdrawing, influences the energies of these orbitals. A smaller HOMO-LUMO gap generally suggests a higher reactivity.
Table 3: Representative HOMO and LUMO Energies and Energy Gap for an Aryl Sulfoxide Analogue
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: The data in this table is illustrative and based on computational studies of analogous aryl sulfoxides. Specific values for Ethanol, 2-[(4-methylphenyl)sulfinyl]- are not available in the literature reviewed.
Studies on Intermolecular Interactions, Including Hydrogen Bonding
The molecular structure of Ethanol, 2-[(4-methylphenyl)sulfinyl]- contains two key functional groups capable of engaging in hydrogen bonding: the hydroxyl (-OH) group and the sulfinyl (S=O) group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the sulfinyl oxygen is a potent hydrogen bond acceptor. These features allow for a network of intermolecular and potentially intramolecular interactions that dictate the compound's physical properties and solid-state packing.
Computational and experimental studies on analogous β-hydroxy sulfoxides and related molecules reveal several possible hydrogen bonding motifs:
Intermolecular O-H···O=S Bonding: This is anticipated to be the most significant intermolecular interaction. The acidic proton of the hydroxyl group forms a strong hydrogen bond with the highly polarized oxygen atom of the sulfinyl group of an adjacent molecule. This interaction often leads to the formation of dimeric structures or infinite chains in the solid state. nih.gov
Intermolecular O-H···O-H Bonding: Similar to simple alcohols, molecules of Ethanol, 2-[(4-methylphenyl)sulfinyl]- can form hydrogen bonds with each other via their hydroxyl groups. This can lead to the formation of chains or cyclic aggregates. However, this interaction may be in competition with the stronger O-H···O=S bond.
Intramolecular O-H···O=S Bonding: Depending on the conformation of the ethyl bridge, an intramolecular hydrogen bond can form between the hydroxyl proton and the sulfinyl oxygen. This would result in the formation of a five-membered ring, which can influence the molecule's preferred conformation in solution and in the gas phase. Computational studies on similar structures are often used to evaluate the energetic favorability of such intramolecularly bonded conformations versus intermolecularly bonded arrangements. researchgate.net
The strength of these hydrogen bonds follows the general order O-H···O > S-H···S, making the interactions involving the oxygen atoms the most dominant. nih.gov The interplay between these bonding types is crucial for understanding the supramolecular assembly of the compound.
| Interaction Type | Donor | Acceptor | Typical Nature | Expected Significance |
|---|---|---|---|---|
| Intermolecular | Hydroxyl (-OH) | Sulfinyl Oxygen (S=O) | Forms dimers or chains | High (Primary Interaction) |
| Intermolecular | Hydroxyl (-OH) | Hydroxyl Oxygen (-OH) | Forms chains or aggregates | Moderate (Secondary Interaction) |
| Intramolecular | Hydroxyl (-OH) | Sulfinyl Oxygen (S=O) | Forms a 5-membered ring | Conformation-dependent |
Advanced Spectroscopic Characterization for Mechanistic Insights
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamics
Advanced NMR spectroscopy is a critical tool for the structural elucidation of Ethanol, 2-[(4-methylphenyl)sulfinyl]-, particularly due to the presence of a stereogenic center at the sulfur atom. The chirality of the sulfoxide group renders the adjacent methylene (B1212753) protons (Hα and Hβ) diastereotopic. Consequently, in the ¹H NMR spectrum, these protons are chemically non-equivalent and are expected to appear as distinct signals, often as a complex set of multiplets due to geminal and vicinal coupling.
The diastereotopic nature of these protons provides a direct spectroscopic handle for analysis. The chemical shift difference between the diastereotopic protons can be influenced by the solvent and the conformation of the molecule.
To unambiguously assign the stereochemistry (i.e., the R or S configuration at the sulfur atom), several advanced NMR methods can be employed:
Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): The addition of an optically pure CSA, such as (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, or a chiral lanthanide shift reagent to a solution of the racemic sulfoxide can induce separate signals for the two enantiomers in the NMR spectrum. researchgate.net This allows for the determination of enantiomeric purity and can aid in the assignment of absolute configuration by comparing the spectra to known standards.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) are essential for establishing the connectivity between the protons in the ethyl chain and the tolyl group. longdom.org NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, offering insights into the preferred conformation of the molecule, which is influenced by factors like intramolecular hydrogen bonding. nih.govsmu.edu These conformational details can be correlated with computational models to help infer the stereochemistry.
| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| -CH₃ (Tolyl) | ¹H | ~2.40 | Singlet |
| -S-CH₂- | ¹H | ~2.90 - 3.20 | Two diastereotopic protons, complex multiplets (AB part of ABX) |
| -CH₂-OH | ¹H | ~3.90 - 4.20 | Two diastereotopic protons, complex multiplets |
| -OH | ¹H | Variable | Broad singlet, dependent on concentration and solvent |
| Aromatic C-H | ¹H | ~7.30 - 7.60 | Two doublets (AA'BB' system) |
| -CH₃ (Tolyl) | ¹³C | ~21.5 | - |
| -S-CH₂- | ¹³C | ~55.0 | - |
| -CH₂-OH | ¹³C | ~59.0 | - |
| Aromatic C-H | ¹³C | ~124.0, ~130.0 | - |
| Aromatic Quaternary C | ¹³C | ~142.0, ~143.0 | - |
X-ray Crystallography for Solid-State Structures and Absolute Configuration
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of Ethanol, 2-[(4-methylphenyl)sulfinyl]- in the solid state and for unambiguously assigning its absolute configuration. researchgate.netnih.gov For a successful analysis, an enantiomerically pure sample of the compound must be crystallized in one of the 65 chiral (non-centrosymmetric) space groups. ed.ac.uk
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When the X-ray wavelength used for the experiment is near an absorption edge of an atom in the crystal, the scattering factor for that atom gains an imaginary component. This effect breaks Friedel's Law, which states that the intensities of diffraction spots (hkl) and their inverses (-h-k-l) are equal. The small differences that arise between these Friedel pairs can be measured accurately.
In Ethanol, 2-[(4-methylphenyl)sulfinyl]-, the sulfur atom acts as a reasonably strong anomalous scatterer, particularly when using copper radiation (Cu Kα, λ ≈ 1.54 Å). The analysis of the Bijvoet differences allows for the reliable determination of the true handedness of the molecule. nih.gov The result is typically validated by calculating the Flack parameter, which should refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted (incorrect) structure. ed.ac.uknih.gov
The crystal structure would also reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would provide definitive evidence of the intermolecular interactions, such as the specific hydrogen bonding motifs (e.g., O-H···O=S chains), that govern the crystal packing. nih.gov
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | A common chiral space group; confirms the crystal is non-centrosymmetric. |
| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 18.2 Å | Defines the size and shape of the repeating unit. |
| Z (Molecules per unit cell) | 4 | Number of molecules in the unit cell. |
| Radiation | Cu Kα (λ = 1.54184 Å) | Wavelength used for diffraction; important for anomalous scattering. |
| Flack Parameter | 0.02(5) | Confirms the assignment of the absolute configuration (a value near 0 is ideal). nih.gov |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
Derivatization and Analog Synthesis
Functionalization of the Hydroxyl Group to Esters, Ethers, and Other Derivatives
The hydroxyl group in Ethanol (B145695), 2-[(4-methylphenyl)sulfinyl]- is a primary site for functionalization. Standard organic transformations can be employed to convert this alcohol into a variety of derivatives, such as esters and ethers.
Esterification: The synthesis of esters from Ethanol, 2-[(4-methylphenyl)sulfinyl]- can be achieved through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. A common method involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, like concentrated sulfuric acid. youtube.comyoutube.com This is a condensation reaction where a molecule of water is eliminated. youtube.comyoutube.com Alternatively, for more sensitive substrates or to achieve higher yields, coupling reagents can be employed. For instance, the use of triphenylphosphine (B44618) dibromide in a one-pot protocol allows for the conversion of carboxylic acids to their esters in the presence of an alcohol. unc.edu Another efficient method utilizes the coupling reagent NDTP (N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) which can facilitate esterification in a very short time.
The table below illustrates hypothetical ester derivatives that could be synthesized from Ethanol, 2-[(4-methylphenyl)sulfinyl]- and various carboxylic acids, based on general esterification principles. youtube.comyoutube.com
| Carboxylic Acid | Resulting Ester Derivative | Potential Reaction Method |
|---|---|---|
| Acetic Acid | 2-[(4-Methylphenyl)sulfinyl]ethyl acetate | Fischer-Speier esterification |
| Benzoic Acid | 2-[(4-Methylphenyl)sulfinyl]ethyl benzoate | Reaction with benzoyl chloride |
| 3-Phenylpropionic Acid | 2-[(4-Methylphenyl)sulfinyl]ethyl 3-phenylpropanoate | Triphenylphosphine dibromide method unc.edu |
Etherification: The synthesis of ether derivatives can be accomplished through methods such as the Williamson ether synthesis or palladium-catalyzed allylic etherification. frontiersin.org The Williamson ether synthesis would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Palladium-catalyzed reactions, on the other hand, can be used to form specific types of ethers, such as allylic ethers, under mild conditions. frontiersin.org For example, a palladium-catalyzed decarboxylative reaction with vinyl ethylene (B1197577) carbonate can produce allylic ethers. frontiersin.org
Below is a table of potential ether derivatives of Ethanol, 2-[(4-methylphenyl)sulfinyl]-.
| Reagent | Resulting Ether Derivative | Potential Reaction Method |
|---|---|---|
| Methyl Iodide | 1-Methoxy-2-[(4-methylphenyl)sulfinyl]ethane | Williamson ether synthesis |
| Benzyl Bromide | 1-(Benzyloxy)-2-[(4-methylphenyl)sulfinyl]ethane | Williamson ether synthesis |
| Vinyl Ethylene Carbonate | Allyl 2-[(4-methylphenyl)sulfinyl]ethyl ether | Palladium-catalyzed allylic etherification frontiersin.org |
Modifications of the p-Tolyl Group for Electronic and Steric Tuning
Modification of the p-tolyl group provides a means to systematically alter the electronic and steric properties of the entire molecule. rsc.org Introducing electron-donating or electron-withdrawing substituents on the aromatic ring can influence the electron density at the sulfur atom, which in turn affects the properties of the sulfinyl group. aip.org
For instance, the introduction of an electron-donating group, such as a methoxy (B1213986) group, at the para position would increase the electron density on the sulfur atom, potentially enhancing its nucleophilicity. Conversely, an electron-withdrawing group, like a nitro group, would decrease the electron density, making the sulfur atom more electrophilic. aip.org The steric bulk of the substituents can also play a significant role in the molecule's interactions and reactivity. nih.gov
The synthesis of these modified analogs can be achieved by starting with appropriately substituted thiophenols, which are then subjected to reactions to introduce the 2-hydroxyethylsulfinyl moiety. The table below presents a series of hypothetical analogs with modified p-tolyl groups and the predicted qualitative effects on the molecule's electronic properties.
| Substituent at para-position | Analog Name | Predicted Electronic Effect on Sulfinyl Group |
|---|---|---|
| -OCH₃ | Ethanol, 2-[(4-methoxyphenyl)sulfinyl]- | Increased electron density (electron-donating) |
| -Cl | Ethanol, 2-[(4-chlorophenyl)sulfinyl]- | Decreased electron density (electron-withdrawing) |
| -NO₂ | Ethanol, 2-[(4-nitrophenyl)sulfinyl]- | Significantly decreased electron density (strongly electron-withdrawing) |
| -C(CH₃)₃ | Ethanol, 2-{[4-(tert-butyl)phenyl]sulfinyl}- | Increased steric bulk; minor electronic effect |
Transformations at the Sulfur Atom to Related Sulfinyl Species (e.g., Sulfinamides, Sulfoximines)
The sulfur atom of the sulfinyl group is a key site for transformations to other sulfur-containing functional groups, such as sulfinamides and sulfoximines. These transformations expand the chemical space of derivatives obtainable from Ethanol, 2-[(4-methylphenyl)sulfinyl]-.
Synthesis of Sulfoximines: Sulfoximines can be synthesized directly from sulfoxides through an imidation reaction. A well-established, metal-free protocol involves the use of ammonium (B1175870) carbamate (B1207046) as a source of ammonia (B1221849) and (diacetoxyiodo)benzene (B116549) as an oxidant. orgsyn.org This method is known for its operational simplicity and tolerance of various functional groups. orgsyn.org The reaction proceeds with the transfer of an NH group to the sulfur atom of the sulfoxide (B87167). orgsyn.org
Synthesis of Sulfinamides: The synthesis of sulfinamides from β-hydroxy sulfoxides is less direct. One potential route involves the conversion of the sulfoxide to a sulfinate ester, which can then be reacted with an amine. The synthesis of sulfinamides can also be achieved from thiols and amines through oxidative coupling reactions. nih.gov For example, a dual Cu/Pd catalytic system can be used for the formation of sulfinamides from aryl thiols and amines. nih.gov
The following table summarizes the transformation of a generic aryl alkyl sulfoxide to the corresponding sulfoximine.
| Starting Material | Product | Key Reagents | Reaction Type |
|---|---|---|---|
| Ethanol, 2-[(4-methylphenyl)sulfinyl]- | S-(2-Hydroxyethyl)-S-(4-methylphenyl)sulfoximine | Ammonium carbamate, (Diacetoxyiodo)benzene orgsyn.org | Imidation |
Synthesis of Structural Analogs with Modified Alkyl Linkages or Heteroatom Substitutions
The synthesis of structural analogs with modifications to the ethyl linker or with heteroatom substitutions allows for a broader exploration of the chemical space around the core structure of Ethanol, 2-[(4-methylphenyl)sulfinyl]-.
Modified Alkyl Linkages: The length and branching of the alkyl chain connecting the hydroxyl group and the sulfinyl moiety can be altered. This can be achieved by starting with different precursors during the synthesis. For instance, the synthesis of β-hydroxy sulfides, which are precursors to β-hydroxy sulfoxides, can be accomplished via the ring-opening of various epoxides with thiols. nih.govbeilstein-journals.org By choosing epoxides with different substitution patterns, one can introduce longer or branched alkyl chains.
Heteroatom Substitutions: The substitution of the sulfur atom with other heteroatoms, such as selenium, would lead to the corresponding seleno-analogs. The synthesis of β-hydroxy selenides can be achieved through similar methods as for β-hydroxy sulfides, for example, by the reaction of selenols with epoxides. Subsequent oxidation would yield the corresponding β-hydroxy selenoxides. The introduction of other heteroatoms into the alkyl chain is also a possibility for creating diverse analogs.
The table below provides examples of hypothetical structural analogs with modified linkages and heteroatom substitutions.
| Modification | Analog Name | Synthetic Precursors |
|---|---|---|
| Longer alkyl chain | 1-[(4-Methylphenyl)sulfinyl]propan-2-ol | Propylene oxide and 4-methylthiophenol |
| Branched alkyl chain | 1-[(4-Methylphenyl)sulfinyl]-2-methylpropan-2-ol | Isobutylene oxide and 4-methylthiophenol |
| Heteroatom substitution (Se for S) | Ethanol, 2-[(4-methylphenyl)seleninyl]- | Ethylene oxide and 4-methylselenophenol |
Future Directions and Emerging Research Opportunities
Development of More Sustainable and Atom-Economical Synthetic Protocols
The future synthesis of sulfinyl alcohols is geared towards environmentally benign methodologies that maximize resource efficiency. A primary goal is the development of protocols with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, minimizing waste. Research is moving away from classical methods that may use stoichiometric reagents and towards catalytic processes.
Organocatalysis, for instance, presents a promising avenue for the enantioselective synthesis of chiral sulfinyl derivatives from alcohols and sulfinates. ntu.edu.sg These methods utilize small, naturally occurring organic molecules as catalysts, avoiding the need for potentially toxic or expensive metals. The development of such catalyst-controlled enantioselective reactions is a key objective, aiming to provide access to optically pure sulfinyl compounds through more practical and sustainable routes. ntu.edu.sg Furthermore, the pursuit of 100% atom-economical reactions, such as the direct addition of sulfinyl precursors across double or triple bonds, represents a frontier in green chemistry for this class of compounds. rsc.org
Table 1: Comparison of Synthetic Protocol Philosophies
| Feature | Traditional Methods | Emerging Sustainable Protocols |
|---|---|---|
| Reagents | Often stoichiometric | Catalytic (Organo- or Metal-based) |
| Atom Economy | Variable, can be low | High to 100% |
| Waste Generation | Can be significant | Minimized |
| Stereocontrol | Often relies on chiral substrates | Catalyst-controlled |
| Example Concept | Resolution of racemates | Asymmetric condensation, direct addition |
Integration into Flow Chemistry Systems for Scalable Production
For the large-scale and on-demand production of Ethanol (B145695), 2-[(4-methylphenyl)sulfinyl]- and related compounds, flow chemistry is an emerging and powerful technology. mdpi.comnih.gov Continuous-flow systems offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved reproducibility. mdpi.com
The integration of synthetic protocols for sulfinyl alcohols into flow reactors could enable the seamless coupling of multiple reaction steps without the need for isolating intermediates. mdpi.comunimi.it This approach not only improves efficiency but also allows for the safe handling of potentially unstable reagents or intermediates. Future research will likely focus on developing robust, solid-supported catalysts and reagents compatible with flow systems, facilitating easier product purification and catalyst recycling. unimi.itthieme-connect.de The ability to automate and optimize these processes will be crucial for the industrial-scale synthesis of sulfinyl alcohols for applications in pharmaceuticals and materials. nih.gov
Exploration of Novel Catalytic Roles for Sulfinyl Alcohols
Chiral sulfinyl compounds are well-established as versatile auxiliaries, ligands for transition metals, and organocatalysts in asymmetric synthesis. acs.orgnih.gov However, the specific bifunctional nature of sulfinyl alcohols like Ethanol, 2-[(4-methylphenyl)sulfinyl]- remains an area ripe for exploration. The proximity of the Lewis basic sulfinyl oxygen and the Brønsted acidic hydroxyl group suggests potential for cooperative catalysis.
Future investigations will likely explore their use as catalysts in reactions where proton transfer and substrate activation are key. For example, their demonstrated efficacy as enantioselective protonating agents could be expanded to a broader range of substrates. researchgate.net The stereogenic sulfur center can create a well-defined chiral environment close to the reactive sites, potentially inducing high levels of stereoselectivity in novel transformations. Research into how variations in the substituents on both the carbon and sulfur stereocenters affect catalytic activity and selectivity will be critical. researchgate.net
Computational Design and Prediction of Novel Sulfinyl Alcohol Reactivity and Selectivity
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical reactions. The application of theoretical methods, such as Density Functional Theory (DFT), to sulfinyl compounds can provide deep mechanistic insights and predict their reactivity and stereoselectivity. researchgate.net
Future research will increasingly rely on in silico experiments to:
Model Reaction Pathways: Elucidate the transition states and intermediates involved in reactions catalyzed by or producing sulfinyl alcohols. researchgate.net
Predict Stereochemical Outcomes: Analyze non-covalent interactions between a catalyst and substrate to predict which enantiomer or diastereomer of a product will be formed preferentially. researchgate.net
Design Novel Catalysts: Computationally screen libraries of virtual sulfinyl alcohol structures to identify candidates with enhanced activity or selectivity for a specific transformation before committing to laboratory synthesis.
This synergy between computational prediction and experimental validation will streamline the development of new synthetic methods and catalysts, saving significant time and resources.
Applications in Supramolecular Chemistry and Materials Science (Focus on research aspects, not final material properties)
The ability of the sulfinyl and hydroxyl groups to participate in strong hydrogen bonding, combined with the potential for π-π stacking from the p-tolyl group, makes Ethanol, 2-[(4-methylphenyl)sulfinyl]- an attractive building block for supramolecular chemistry and materials science research.
Future research in this area will focus on understanding and controlling the self-assembly of these molecules into well-defined, higher-order structures. Crystal engineering studies, supported by techniques like Hirshfeld surface analysis, can reveal the specific non-covalent interactions (e.g., C—H⋯O, O—H⋯O, and C—H⋯π interactions) that govern crystal packing. iucr.org This fundamental understanding could guide the design of new molecular systems capable of forming gels, liquid crystals, or porous frameworks. The incorporation of the chiral sulfinyl moiety is particularly intriguing for the development of chiral recognition systems or as a precursor for materials with chiroptical properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethanol, 2-[(4-methylphenyl)sulfinyl]-?
- Methodological Answer : The compound is typically synthesized via sulfoxidation of the corresponding sulfide precursor. For example, asymmetric oxidation using chiral catalysts (e.g., Sharpless conditions) can yield enantiomerically enriched sulfoxides. A Michael addition approach has also been employed, where the sulfinyl group acts as an electron-withdrawing moiety to facilitate nucleophilic attack. Reaction optimization involves controlling temperature (−20°C to 25°C), solvent (e.g., dichloromethane or THF), and stoichiometric ratios of oxidizing agents (e.g., H₂O₂, mCPBA) to achieve high yields (51–70%) and enantiomeric excess .
Q. How is the sulfinyl group in Ethanol, 2-[(4-methylphenyl)sulfinyl]- characterized structurally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming sulfinyl group geometry (chirality at sulfur) and molecular conformation. Software like SHELXL refines crystal structures, resolving bond lengths (S=O ~1.45–1.49 Å) and dihedral angles between the sulfinyl oxygen and aromatic ring. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing crystal packing . Complementary techniques include NMR (¹H, ¹³C, and ²D-COSY for stereochemical assignment) and IR spectroscopy (S=O stretching at ~1030–1070 cm⁻¹) .
Q. What are the key physicochemical properties of Ethanol, 2-[(4-methylphenyl)sulfinyl]-?
- Methodological Answer :
- Molecular Weight : 212.29 g/mol (calculated from C₁₀H₁₄O₂S).
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfinyl group’s polarity.
- Thermodynamics : Enthalpy of formation and vapor pressure can be estimated via group contribution methods or experimental calorimetry .
- Chirality : The sulfinyl group introduces a stereogenic center, requiring chiral separation techniques (e.g., HPLC with cellulose-based columns) for enantiomer resolution .
Advanced Research Questions
Q. How does the sulfinyl group influence reactivity in asymmetric synthesis?
- Methodological Answer : The sulfinyl moiety acts as a chiral auxiliary and electron-deficient center, directing regioselectivity in cycloadditions and Michael additions. For example, in the synthesis of 9,11-secosterols, the sulfinyl group in Ethanol, 2-[(4-methylphenyl)sulfinyl]- facilitates stereocontrol during Michael adduct formation with enolates. Computational studies (DFT) reveal that electrostatic repulsion between the sulfinyl oxygen and adjacent π-systems dictates transition-state geometry, favoring specific diastereomers .
Q. What challenges arise in crystallizing Ethanol, 2-[(4-methylphenyl)sulfinyl]-, and how are they addressed?
- Methodological Answer : Crystallization challenges include polymorphism and solvent inclusion. Slow evaporation from ethanol/water mixtures at 4°C often produces single crystals. Hirshfeld surface analysis of the ethanol hemisolvate structure (e.g., CCDC 2311235) reveals solvent interactions stabilizing the lattice. Twinning issues, common in chiral sulfoxides, are mitigated using SHELXL’s TWIN/BASF commands during refinement .
Q. What are the biological implications of Ethanol, 2-[(4-methylphenyl)sulfinyl]- derivatives?
- Methodological Answer : Structural analogs (e.g., 2-(imidazol-1-yl)-1-phenylethanol derivatives) exhibit antifungal and antibacterial activity. Researchers modify the sulfinyl group to enhance binding to cytochrome P450 enzymes (e.g., sterol 14α-demethylase in Candida spp.). SAR studies focus on substituent effects at the 4-methylphenyl group, with in vitro assays (MIC, IC₅₀) guiding lead optimization .
Q. How do computational methods aid in predicting the environmental fate of Ethanol, 2-[(4-methylphenyl)sulfinyl]-?
- Methodological Answer : QSAR models predict biodegradability (e.g., EPI Suite) and ecotoxicity (e.g., ECOSAR) based on logP (calculated as ~1.8) and molecular fragments. Molecular dynamics simulations assess interactions with soil organic matter, suggesting moderate persistence. Experimental validation involves OECD 301F biodegradation tests and Daphnia magna toxicity assays .
Data Contradictions and Research Gaps
- Stereochemical Outcomes : While reports 51% yield for the Michael adduct using racemic sulfoxide, enantiopure variants show variable enantioselectivity. This discrepancy warrants further mechanistic studies using stopped-flow kinetics or in situ NMR.
- Biological Activity : Limited data exist on the parent compound’s bioactivity compared to analogs. High-throughput screening (HTS) against kinase or GPCR libraries could identify novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
